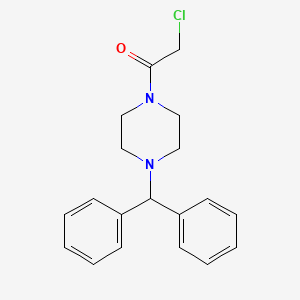

1-Benzhydryl-4-(chloroacetyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzhydryl-4-(chloroacetyl)piperazine is a synthetic organic compound with the molecular formula C19H21ClN2O and a molecular weight of 328.84 g/mol . This compound is a derivative of piperazine, featuring a benzhydryl moiety and a chloroacetyl group.

Méthodes De Préparation

The synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine typically involves the following steps :

Starting Material: 1-Benzhydryl piperazine is dissolved in acetonitrile.

Reaction: The solution is cooled to 0°C, and 1.1 equivalents of the corresponding bromo-methyl ester are added, along with 1.7 equivalents of potassium carbonate.

Completion: The reaction mixture is stirred until the reaction is complete, and the product is isolated through standard purification techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-Benzhydryl-4-(chloroacetyl)piperazine undergoes various chemical reactions, including :

Nucleophilic Substitution: Reaction with acyl chlorides to form derivatives.

Oxidation and Reduction: Potential reactions with oxidizing or reducing agents, though specific conditions and products may vary.

Substitution Reactions: Common reagents include potassium carbonate and bromo-methyl esters, leading to the formation of substituted products.

Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine

The synthesis of this compound typically involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides. This process allows for the introduction of different substituents, which can significantly influence the biological activity of the resulting compounds. The general procedure includes:

- Preparation of 1-Benzhydryl Piperazine : This is achieved by reacting benzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate.

- Acylation Reaction : The synthesized piperazine is then reacted with chloroacetyl chloride, leading to the formation of this compound.

The resulting product can be characterized using various techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Anticancer Properties

One of the most significant applications of this compound is in cancer therapy. Research has shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including:

- Liver Cancer : Cell lines such as HUH7, HEPG2, and HEP3B have been targeted.

- Breast Cancer : Compounds have demonstrated efficacy against MCF7 and T47D cell lines.

- Colon Cancer : The HCT-116 cell line has also shown susceptibility to treatment.

A study indicated that these compounds induce apoptosis in cancer cells, leading to significant inhibition of cell growth. The mechanism involves disrupting microtubule synthesis and inhibiting angiogenesis, which are critical for tumor progression and metastasis .

Other Pharmacological Activities

In addition to anticancer effects, this compound derivatives have been investigated for other therapeutic potentials:

- Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial and antifungal properties.

- Antihistaminic Activity : They have shown promise in treating allergic reactions by blocking histamine receptors.

- Neuropharmacological Effects : Certain derivatives act as dopamine D4 receptor antagonists, which may have implications in treating psychiatric disorders .

Cytotoxicity Studies

A detailed examination of several synthesized derivatives revealed their cytotoxicity profiles against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | HUH7 | 15 | Induction of apoptosis |

| 5b | MCF7 | 20 | Microtubule disruption |

| 5c | HCT-116 | 25 | Angiogenesis inhibition |

These findings highlight the potential for developing new anticancer agents based on the piperazine scaffold .

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-4-(chloroacetyl)piperazine involves its interaction with molecular targets such as HDAC enzymes . By inhibiting these enzymes, the compound may alter gene expression and exhibit anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-Benzhydryl-4-(chloroacetyl)piperazine can be compared with other piperazine derivatives, such as :

1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

1-Benzylpiperazine: Known for its pharmacological activities, including vasodilator and anti-viral effects.

Activité Biologique

1-Benzhydryl-4-(chloroacetyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H21ClN2O. Its structure features a piperazine ring substituted with a benzhydryl group and a chloroacetyl moiety, which are critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Cancer Cell Growth : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly affecting microtubule synthesis and angiogenesis .

- HDAC Inhibition : The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC6. This inhibition leads to changes in gene expression associated with cell cycle regulation and apoptosis .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HUH7 | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Microtubule disruption |

| HCT-116 | 10.0 | Cell cycle arrest |

| KATO-3 | 20.0 | Inhibition of angiogenesis |

Table 1: Cytotoxicity of this compound on various cancer cell lines.

Case Studies

- Breast Cancer Research : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant increase in apoptotic cells after 48 hours, indicating its potential as an effective therapeutic agent against aggressive breast tumors .

- Colon Cancer Models : Preclinical models demonstrated that administration of this compound led to notable tumor regression in colon cancer xenografts, suggesting its efficacy in vivo .

Pharmacological Profiles

The pharmacological profiles indicate that this compound not only exhibits anticancer properties but also shows potential as a neuropharmacological agent due to its interactions with dopamine receptors. Research has indicated that derivatives of piperazine can act as selective dopamine D4 receptor antagonists, which may contribute to their therapeutic effects in neurological disorders .

Propriétés

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDPVAMDBJJSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326769 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358733-61-6 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.